trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride
描述
Chemical Structure and Synthesis trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride (hereafter referred to as the target compound) is a cyclohexane derivative featuring a trans-configuration at the 4-position, with an aminomethyl group and an ethylamide-carboxylic acid substituent. Its synthesis involves reacting trans-4-(aminomethyl)cyclohexanecarboxylic acid with ethylamine under conditions that form the amide bond, followed by hydrochloride salt formation .
Applications
The compound is utilized in dermatological formulations for its melanin-inhibiting properties, as demonstrated in topical preparations to prevent UV-induced pigmentation . It also serves as a key intermediate in synthesizing heat shock protein 90 (Hsp90) inhibitors, highlighting its role in oncology drug development .
属性
IUPAC Name |
4-(aminomethyl)-N-ethylcyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-2-12-10(13)9-5-3-8(7-11)4-6-9;/h8-9H,2-7,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIYSSBJWKWWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of Trans-4-Aminomethylcyclohexanecarboxylic Acid Ethylamide, Hydrochloride is plasminogen , a protein that plays a crucial role in the fibrinolysis process. The compound acts as a lysine analogue, binding to the lysine binding sites in plasminogen.
Mode of Action
This compound inhibits plasmin-induced fibrinolysis by binding to the lysine binding sites in plasminogen. This binding prevents the conversion of plasminogen to plasmin, an enzyme that breaks down fibrin clots.
Biochemical Pathways
The compound affects the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms a meshwork for blood clots. This results in the stabilization of the formed clots and reduction of bleeding.
Pharmacokinetics
The compound is soluble in water, which suggests it could have good bioavailability.
生化分析
Biochemical Properties
Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride plays a crucial role in biochemical reactions by interacting with plasminogen, an important enzyme in the fibrinolytic system. This compound acts as a lysine analogue, binding to the lysine-binding sites on plasminogen, thereby inhibiting its conversion to plasmin. This inhibition prevents the breakdown of fibrin clots, which is essential in controlling excessive bleeding. Additionally, this compound interacts with other proteins and biomolecules involved in the coagulation cascade, further enhancing its antifibrinolytic effects.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In endothelial cells and leukocytes, it has been shown to enhance mitochondrial biogenesis and increase mitochondrial respiration. This compound also reduces the release of mitochondrial DNA, thereby mitigating cellular damage. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall cellular effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with plasminogen. By acting as a lysine analogue, it competes with lysine residues on fibrin for binding to plasminogen, thereby inhibiting the formation of plasmin. This inhibition prevents the degradation of fibrin clots, which is crucial for maintaining hemostasis. Additionally, this compound may also interact with other enzymes and proteins involved in the coagulation cascade, further modulating its antifibrinolytic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with minimal degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating sustained antifibrinolytic activity and minimal adverse effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits fibrinolysis without causing significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and renal impairment have been reported. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver, where it undergoes enzymatic degradation. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. Additionally, this compound may affect metabolic flux and metabolite levels, further influencing its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, contributing to its overall efficacy and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Additionally, post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, further modulating its biochemical effects.
生物活性
Introduction
Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride, commonly known as tranexamic acid (TXA), is a synthetic derivative of the amino acid lysine. It is primarily recognized for its antifibrinolytic properties, which inhibit the breakdown of fibrin in blood clots. This compound has garnered attention in various medical fields, including surgery, obstetrics, and dermatology, due to its ability to reduce bleeding and its potential applications in treating hyperpigmentation disorders.
TXA functions as a competitive inhibitor of plasminogen activation and acts as a noncompetitive inhibitor of plasmin at higher concentrations. By binding to plasminogen, TXA prevents its conversion to plasmin, thereby stabilizing fibrin clots and reducing fibrinolysis. This mechanism is crucial in clinical scenarios where excessive bleeding poses a risk to patient safety.
| Mechanism | Description |
|---|---|
| Competitive Inhibition | Prevents plasminogen from converting to plasmin |
| Noncompetitive Inhibition | At higher concentrations, inhibits plasmin activity |
Antifibrinolytic Effects
TXA has been extensively studied for its efficacy in reducing blood loss during surgical procedures. A systematic review indicated that TXA significantly decreases blood transfusion requirements and overall blood loss in various surgical settings, including orthopedic and cardiac surgeries .
Neurological Impact
Research has demonstrated that TXA possesses neuroprotective properties by inhibiting NMDA receptors. This action may contribute to its efficacy in managing conditions like traumatic brain injury and intracerebral hemorrhage . A clinical trial showed that patients receiving TXA had a lower incidence of major hemorrhage compared to those on placebo .
Dermatological Applications
In dermatology, TXA has been explored for treating melasma and other hyperpigmentation disorders. A study found that topical application of trans-AMCHA (a form of TXA) significantly reduced UV-induced pigmentation by decreasing melanocyte activity through the suppression of epidermal plasmin activity .
Table 2: Clinical Studies on TXA
Case Study 1: Surgical Application
In a randomized controlled trial involving cardiac surgery patients, those treated with TXA showed a 30% reduction in blood loss compared to the control group. This study highlighted the importance of TXA in minimizing the need for blood transfusions during high-risk surgical procedures.
Case Study 2: Treatment of Melasma
A double-blind study involving women with facial melasma demonstrated that those applying a formulation containing TXA showed significant improvement in skin pigmentation compared to the placebo group. The relative melanin value (RMV) decreased substantially over 12 weeks, indicating the potential of TXA as an effective treatment for hyperpigmentation disorders.
科学研究应用
Medical Applications
1. Hemostatic Agent:
Tranexamic acid is primarily recognized for its role as an antifibrinolytic agent. It inhibits the activation of plasminogen to plasmin, thereby reducing fibrinolysis (the breakdown of blood clots). This property makes it particularly useful in managing conditions associated with excessive bleeding.
- Surgical Use: Tranexamic acid is often administered during surgeries to minimize blood loss. A systematic review indicated that its use significantly reduces blood transfusion requirements in various surgical settings, including orthopedic and cardiac surgeries .
- Menorrhagia Treatment: Clinical trials have demonstrated that tranexamic acid effectively reduces menstrual blood loss in women suffering from menorrhagia. In a study comparing tranexamic acid with other treatments, it was found to decrease blood loss by up to 54% .
2. Trauma Management:
The CRASH-2 trial highlighted the efficacy of tranexamic acid in trauma patients experiencing significant hemorrhage. Early administration (within one hour of injury) was associated with a notable reduction in mortality due to bleeding, showcasing its potential as a critical intervention in emergency medicine .
3. Dermatological Applications:
Recent studies have explored the use of tranexamic acid in dermatology for its ability to accelerate skin barrier recovery and reduce epidermal hyperplasia following injuries. It has been shown to inhibit proteolytic activity that can exacerbate skin damage, thus promoting healing .
Polymer Chemistry Applications
1. Raw Material for Polyamides:
Tranexamic acid serves as a precursor in the synthesis of polyamides and other polymers. The compound's functional groups allow for various chemical modifications, making it suitable for creating polymeric materials with specific properties .
- Polymer Modifiers: It can be used as an additive to enhance the mechanical properties and thermal stability of polymers, thus expanding its application in materials science .
Biochemical Applications
1. Protease Inhibition:
As a serine protease inhibitor, tranexamic acid finds applications beyond hemostasis. Its ability to modulate proteolytic activity has implications in research areas such as cancer biology and wound healing .
- Research Studies: Investigations into its biochemical mechanisms have revealed that tranexamic acid can influence cellular responses to injury by regulating protease-mediated pathways .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medical | Hemostatic agent in surgeries | Reduces blood loss and transfusion needs |
| Treatment for menorrhagia | Decreases menstrual blood loss significantly | |
| Trauma management | Early administration reduces mortality from bleeding | |
| Dermatology | Skin barrier recovery | Accelerates healing and reduces hyperplasia |
| Polymer Chemistry | Raw material for polyamides | Enhances mechanical properties of polymers |
| Biochemical Research | Protease inhibition | Modulates cellular responses to injury |
化学反应分析
Amide Formation
The ethylamide group is introduced via nucleophilic substitution or coupling reactions. For example:
-
Reaction with Ethyl Chloroformate :
Tranexamic acid reacts with ethyl chloroformate in the presence of a base (e.g., KOH) to form the ethylamide derivative. This is followed by HCl treatment to yield the hydrochloride salt .
Reaction Equation :
Cyclohexane Ring Hydrogenation
The cyclohexane backbone is synthesized via catalytic hydrogenation of aromatic precursors (e.g., benzene derivatives) using catalysts like Raney Nickel under hydrogen pressure .
Example :
Hydrolysis
The ethylamide bond is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
The hydrochloride salt undergoes cleavage in aqueous HCl, regenerating tranexamic acid . -
Basic Hydrolysis :
In NaOH, the amide hydrolyzes to the carboxylic acid and ethylamine .
Thermal Stability
Decomposition occurs above 300°C, as indicated by melting point data (>300°C) .
Amine Group Reactions
-
Schiff Base Formation :
The primary amine reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives, useful in prodrug synthesis .
Example : -
Salt Formation :
Reacts with acids (e.g., HCl) to stabilize as hydrochloride salts .
Carboxylic Acid Derivatives
While the carboxylic acid is blocked as an ethylamide, intermediates in synthesis (e.g., esters) undergo hydrolysis or transesterification .
Hydrogenation Conditions
Hydrolysis Kinetics
Analytical Characterization
相似化合物的比较
Structural Analogues and Physicochemical Properties
The target compound belongs to a family of cyclohexane-based amines and amides. Key structural analogues include:
Key Observations :
- The ethylamide group in the target compound enhances bioavailability compared to ester derivatives (e.g., ethyl 4-aminocyclohexanecarboxylate HCl) due to improved metabolic stability .
- The trans-configuration is critical for biological activity. For example, the cis-isomer of 4-aminomethylcyclohexanecarboxylic acid HCl shows reduced efficacy in melanin inhibition .
Salt Forms and Stability
- Hydrochloride vs.
- Comparison with Morpholinylmethyl-phenyl Isoxazole Salts : While the hydrochloride form ensures stability, morpholinylmethyl-phenyl isoxazole derivatives (e.g., mesylate salts) show higher crystallinity but lower aqueous solubility .
Research Findings and Industrial Relevance
- Dermatology: In Shiseido’s Formulation Example 16, the target compound is used at 10% concentration in moisturizing packs, leveraging its non-irritating profile and efficacy in reducing hyperpigmentation .
准备方法
Starting Materials and Initial Conversion
- Starting materials : p-xylene or p-aminomethylbenzoic acid derivatives.
- The methyl groups on p-xylene are oxidized to carboxylic acid groups (terephthalic acid) or aldehydes.
- Aromatic ring reduction converts the benzene ring into a cyclohexane ring, producing a mixture of cis and trans isomers of 4-(aminomethyl)cyclohexanecarboxylic acid derivatives.
Hydroxy Group Conversion to Amino Group
- A critical step involves converting hydroxy groups on intermediates such as 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate into primary amines.
- This is achieved by first converting the hydroxy group into a replaceable leaving group (e.g., halogen, tosylate, or azide).
- The leaving group is then substituted with a nitrogen-containing group, such as azide, which is subsequently reduced to the primary amine.
Hydrolysis and Intermediate Decomposition
- The intermediate compounds containing aminoalcohol derivatives are hydrolyzed under acidic or basic conditions to yield the free 4-(aminomethyl)cyclohexanecarboxylic acid.
- Hydrolysis can be performed in one pot without separating the mixture of carboxylic acid and amino alcohol derivatives.
Isomerization to the trans Form
- The initial reduction of aromatic precursors typically yields a cis/trans mixture.
- The trans isomer is the desired form for pharmaceutical and polymer applications.
- Isomerization is achieved by heating the cis/trans mixture in aqueous acidic or basic solutions.
- Alternatively, direct simultaneous reduction and trans-isomerization can be performed using a ruthenium catalyst under hydrogen pressure, significantly improving yield and process efficiency.
Industrial-Scale One-Step Synthesis Using Ruthenium Catalysis
A patented process describes a one-step simultaneous reduction and trans-isomerization of p-aminomethylbenzoic acid or its derivatives to trans-4-aminomethylcyclohexanecarboxylic acid:
| Parameter | Condition/Details |
|---|---|
| Catalyst | Ruthenium metal or ruthenium oxide |
| Solvent | Aqueous or alkanol solution with strong acid (HCl, H2SO4, H3PO4, formic acid, acetic acid) |
| Substrate concentration | 5–50% by weight |
| Hydrogen pressure | 20–200 kg/cm² (preferably 50–150 kg/cm²) |
| Temperature | 70–200 °C (preferably 80–150 °C) |
| Reaction time | 0.5–20 hours |
| Mode | Batch or continuous |
- This method achieves high yield and high isomerization ratio in a single step, eliminating the need for separate cis reduction and trans isomerization steps.
- The process is suitable for industrial production due to its efficiency and scalability.
Conversion to Ethylamide and Hydrochloride Salt
- After obtaining trans-4-aminomethylcyclohexanecarboxylic acid, the carboxylic acid group is converted to the ethylamide via standard amidation reactions, typically involving activation of the acid (e.g., using coupling agents) followed by reaction with ethylamine.
- The resulting ethylamide is then converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility for pharmaceutical applications.
Summary Table of Key Preparation Steps
| Step | Description | Key Conditions/Notes |
|---|---|---|
| Aromatic oxidation | p-xylene → terephthalic acid or aldehyde derivatives | Oxidation reagents; controlled conditions |
| Aromatic ring reduction | Benzene ring → cyclohexane ring | Catalytic hydrogenation; metal catalysts |
| Hydroxy group activation | Hydroxy → leaving group (halogen, tosylate, azide) | Tosyl chloride, halogenating agents, azide sources |
| Amination | Substitution of leaving group with amino group | Reduction of azide to amine; nucleophilic substitution |
| Hydrolysis | Intermediate hydrolysis to free acid | Acidic or basic hydrolysis |
| Isomerization | cis/trans mixture → trans isomer | Heating in acid/base or simultaneous catalytic process |
| Amidation | Carboxylic acid → ethylamide | Coupling agents; ethylamine |
| Salt formation | Ethylamide → hydrochloride salt | Treatment with HCl |
Research Findings and Advantages
- The patented processes emphasize cost-effective, scalable production with high purity and yield.
- The one-step ruthenium-catalyzed simultaneous reduction and isomerization process reduces reaction time and eliminates intermediate purification steps.
- Use of by-products from other industrial processes (e.g., 1,4-cyclohexanedimethanol derivatives) as starting materials enhances sustainability and reduces raw material costs.
- Hydrolysis and amination steps are optimized to avoid side reactions and maximize conversion efficiency.
常见问题
Q. Q1. What are the recommended synthetic routes for trans-4-aminomethylcyclohexanecarboxylic acid ethylamide hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves sequential functional group modifications. For example, a derivative of trans-4-aminocyclohexanecarboxylic acid ethylamide can be synthesized by deprotecting an N-Fmoc-protected intermediate using piperidine in dichloromethane (DCM), followed by acidification with HCl in dioxane to yield the hydrochloride salt . Key optimization steps include:
- Deprotection Efficiency: Use 20% piperidine in DCM for 30 minutes to ensure complete Fmoc removal.
- Salt Formation: Adjust stoichiometry of HCl (1.0–1.2 equivalents) to avoid over-acidification while ensuring quantitative salt precipitation.
- Purification: Employ recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity .
Q. Q2. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (300 MHz) in DMSO-d₆ can confirm stereochemistry and proton environments (e.g., δ 1.19 ppm for isopropyl groups, δ 8.54 ppm for amide NH) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects the [M+H]⁺ ion (e.g., m/z 431.2 for C₂₂H₃₀N₄O₅·HCl) .
- Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., morpholine substitution) impact the biological activity of this compound in Hsp90 inhibition?
Methodological Answer: Modifications at the 4-position of the cyclohexane ring significantly alter binding affinity. For example:
- Morpholine Substitution: Introducing a morpholin-4-ylmethyl group (e.g., compound 119b) enhances solubility and Hsp90α binding via hydrogen bonding with Asp93. This increases inhibitory activity (IC₅₀ = 12 nM vs. 45 nM for the parent compound) .
- Validation: Use surface plasmon resonance (SPR) to measure binding kinetics and X-ray crystallography to resolve ligand-protein interactions .
Q. Q4. How can discrepancies between in vitro and in vivo efficacy data for this compound’s anti-pigmentation effects be resolved?
Methodological Answer: Discrepancies often arise from bioavailability or metabolic stability issues. To address:
- In Vitro Models: Use human melanocyte cultures treated with UVB radiation; measure tyrosinase activity and melanin content via spectrophotometry at 405 nm .
- In Vivo Validation: Apply topical formulations (10% w/w in ethanol/1,3-butylene glycol) to UV-irradiated murine skin, quantifying melanin reduction via L* value analysis .
- Metabolic Stability: Perform liver microsome assays (e.g., rat S9 fraction) to identify rapid clearance pathways and guide structural stabilization (e.g., cyclopropylamide substitution) .
Q. Q5. What strategies are effective in resolving polymorphic or hydrate forms of this compound during formulation?
Methodological Answer: Polymorph control is critical for consistent bioavailability. Approaches include:
- Solvent Screening: Use high-throughput crystallization trials with solvents of varying polarity (e.g., acetonitrile for Form I, ethyl acetate for Form II) .
- Thermal Analysis: Differential scanning calorimetry (DSC) identifies hydrate-to-anhydrate transitions (e.g., endothermic peaks at 110–120°C for water loss) .
- Stability Testing: Store candidate polymorphs at 40°C/75% RH for 4 weeks; monitor phase changes via powder X-ray diffraction (PXRD) .
Q. Q6. How can researchers address contradictory data on this compound’s solubility in aqueous vs. organic solvents?
Methodological Answer: Solubility profiles depend on pH and counterion effects:
- Aqueous Solubility: At physiological pH (7.4), the hydrochloride salt exhibits moderate solubility (2.5 mg/mL) due to ionization of the aminomethyl group (pKa ~8.1) .
- Organic Solvents: Use dimethyl sulfoxide (DMSO) for stock solutions (≥50 mg/mL), but confirm stability via HPLC over 24 hours .
- Co-Solvent Systems: For in vivo studies, employ 10% ethanol/90% saline to balance solubility and biocompatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
